1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one
Description
The compound 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one features a phenyl ring substituted at the 3-position with a 2,3-dihydro-1H-inden-2-yloxy group and at the 4-position with a methoxy group, linked to an ethanone moiety. This structure combines aromatic, ether, and ketone functionalities, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
115898-73-2 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C18H18O3/c1-12(19)13-7-8-17(20-2)18(11-13)21-16-9-14-5-3-4-6-15(14)10-16/h3-8,11,16H,9-10H2,1-2H3 |
InChI Key |
YDTATDYYXUTOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and 4-methoxyphenol.
Reaction Conditions: The indene derivative is first converted to its corresponding halide, which then undergoes a nucleophilic substitution reaction with 4-methoxyphenol in the presence of a base such as potassium carbonate.
Final Step: The resulting intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst like aluminum chloride to yield the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as a chemotherapeutic agent. For instance, a study highlighted its effectiveness against breast and prostate cancer cells, where it induced apoptosis and inhibited cell cycle progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers of inflammation and pain response. This suggests its potential utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Neuroprotective Properties
Emerging studies suggest that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of neuroinflammatory pathways and the enhancement of antioxidant defenses .
Material Science Applications
Polymer Chemistry
In material science, 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one serves as a valuable monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit improved resistance to thermal degradation compared to conventional polymers .
Nanocomposites
The compound is also utilized in the fabrication of nanocomposites. By integrating nanoparticles with this compound, researchers have developed materials with enhanced electrical conductivity and mechanical strength. Such nanocomposites are being explored for applications in electronics and energy storage devices .
Organic Synthesis Applications
Synthetic Intermediates
In organic synthesis, 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one is employed as an intermediate for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it a versatile building block in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
- Substituents : 3-(1-Hydroxy-3-methylbutyl), 4-methoxy.
- Molecular Weight : 236.307 g/mol.
- Solubility : Provided as a solution (25 µL, 10 mM), stored at 2–8°C .
- Comparison : The hydroxy-alkyl chain at position 3 increases hydrophilicity compared to the indenyloxy group in the target compound. This may enhance aqueous solubility but reduce lipophilicity, affecting membrane permeability .
1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one
- Substituents : 3-Chloro, 4-methoxy, 2-hydroxy.
- Molecular Weight : 200.62 g/mol.
Ethyl (2R)-2-([4,4'-(2,3-dihydro-1H-inden-2-yl)-5-methyl-1H-pyrrol-2-yl]phenyl)oxy)-3-phenylpropanoate
- Substituents : 2,3-Dihydro-1H-inden-2-yl, methyl, phenyl.
- Synthesis Yield : 40%, reflecting moderate efficiency in introducing the indenyl group .
- Applications : Tyrosine phosphatase inhibitor, suggesting the indenyl moiety may contribute to enzyme interaction .
1-(4-Iodo-2-methoxyphenyl)ethan-1-one
- Substituents : 4-Iodo, 2-methoxy.
- Molecular Weight : 276.074 g/mol.
Physicochemical Properties
Table 1: Comparative Data on Key Parameters
Biological Activity
1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one, also known by its chemical name and CAS number 115898-64-1, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H18O3 and a molecular weight of 270.33 g/mol. Its structure features an indene moiety linked to a methoxyphenyl group, which may contribute to its biological effects.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have highlighted the anticancer potential of chalcone derivatives, including those structurally related to 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one. For instance, chalcone analogs have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines by modulating signaling pathways such as NF-kB and MAPK .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. It has been suggested that similar compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated macrophages, thus alleviating inflammation . This mechanism is particularly relevant in conditions characterized by chronic inflammation.
The biological activities of 1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Modulation of Signaling Pathways : It likely affects key signaling cascades such as NF-kB and MAPK pathways, which are critical for cell survival and proliferation.
- Antioxidant Mechanism : By scavenging free radicals, the compound can reduce oxidative stress levels within cells.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
